4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Beschreibung

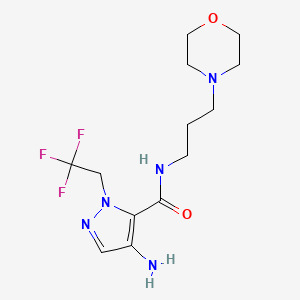

This compound features a pyrazole core substituted with an amino group at position 4, a 2,2,2-trifluoroethyl group at position 1, and a carboxamide moiety linked to a 3-morpholin-4-ylpropyl chain. The trifluoroethyl group contributes to lipophilicity and metabolic stability, while the morpholine ring enhances solubility through its polar nature.

Eigenschaften

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3N5O2/c14-13(15,16)9-21-11(10(17)8-19-21)12(22)18-2-1-3-20-4-6-23-7-5-20/h8H,1-7,9,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIITQDOTGAOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C(C=NN2CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound under discussion has shown promising results in several studies.

Anticancer Activity

In vitro studies have demonstrated that 4-amino pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives similar to the compound inhibited the proliferation of HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) cell lines with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino-Pyrazole Derivative A | HeLa | 10.5 |

| 4-Amino-Pyrazole Derivative B | MCF7 | 12.3 |

| 4-Amino-Pyrazole Derivative C | SKOV3 | 9.8 |

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In studies assessing radical scavenging abilities, it demonstrated superior antioxidant properties compared to standard drugs like acetylsalicylic acid and N-acetylcysteine. The antioxidant capacity was measured using assays such as ABTS and ORAC, showing effective inhibition of reactive oxygen species (ROS) production .

Table 2: Antioxidant Activity Comparison

| Compound | Assay Type | TEAC Value | IC50 (µM) |

|---|---|---|---|

| 4-Amino-Pyrazole Derivative A | ABTS | 1.35 | 14.1 |

| 4-Amino-Pyrazole Derivative B | ORAC | 1.10 | 17.6 |

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the morpholine moiety is crucial for maintaining activity against cancer cell lines and improving pharmacokinetic profiles . Modifications to the pyrazole core significantly affect both potency and selectivity.

Case Studies

A notable case study involved a derivative of this compound tested against a panel of fifty-nine cancer cell lines by the National Cancer Institute. The results indicated a selective inhibition profile with significant activity against leukemia and non-small cell lung carcinoma cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of Pyrazole Carboxamides

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole derivatives:

Key Differences and Implications

The morpholinylpropyl chain offers hydrogen-bonding capability, which may improve solubility and target engagement compared to simpler alkyl chains (e.g., cyanoaryl groups in ) .

Biological Activity Context :

- Compounds like Fipronil () exhibit insecticidal activity via GABA receptor antagonism, attributed to their trifluoromethyl sulfonyl group. The target compound’s trifluoroethyl group lacks this sulfonyl moiety, suggesting divergent biological targets .

- Chlorinated derivatives (e.g., 3a in ) often show enhanced electrophilic character, which may correlate with cytotoxicity or reactivity in medicinal applications .

Physicochemical Properties: The amino group at position 4 in the target compound contrasts with chloro or cyano substituents in analogs (e.g., 3a), likely altering electronic distribution and intermolecular interactions . Morpholine-containing compounds (e.g., ) generally exhibit improved aqueous solubility compared to fully aromatic systems (e.g., 3a), a critical factor in drug design .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

A multi-step synthesis is typically employed, involving:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones.

- Step 2 : Introduction of the morpholine-propylamine moiety via nucleophilic substitution or amide coupling, requiring anhydrous conditions and catalysts like HOBt/DCC for optimal coupling efficiency .

- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the final product.

Key factors : Temperature control during cyclocondensation (60–80°C) and pH stabilization during amide coupling (pH 7–8) are critical to avoid side reactions (e.g., trifluoroethyl group hydrolysis) .

Q. How can structural characterization of this compound be rigorously validated?

Use a combination of:

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., trifluoroethyl CF₃ at δ ~120 ppm in ¹³C, morpholine protons at δ 3.5–3.7 ppm in ¹H) .

- X-ray crystallography : For absolute configuration verification, particularly to resolve stereoelectronic effects of the trifluoroethyl group on the pyrazole ring .

- HRMS : To validate molecular formula (C₁₄H₂₁F₃N₆O₂) with <2 ppm mass error .

Q. What strategies mitigate solubility limitations in aqueous-based assays?

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization to maintain compound stability .

- Structural analogs : Replace the trifluoroethyl group with hydrophilic substituents (e.g., hydroxyl or carboxylate) while retaining activity, as demonstrated in morpholine-pyrazole derivatives .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence structure-activity relationships (SAR) in kinase inhibition assays?

- Trifluoroethyl group : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS targets .

- Morpholinopropyl chain : Modulates selectivity for kinases (e.g., PI3Kα vs. mTOR) through hydrogen bonding with catalytic lysine residues. Substitution with shorter alkyl chains reduces potency by ~50% .

- Amino group at position 4 : Essential for binding affinity; methylation at this position abolishes activity in enzymatic assays .

Q. What computational methods predict binding modes to molecular targets like PI3Kγ?

- Molecular docking (AutoDock Vina) : Use crystal structures (PDB: 4LXY) to model interactions. The morpholine oxygen forms a key hydrogen bond with Asp841, while the pyrazole core occupies the hydrophobic pocket .

- MD simulations (GROMACS) : Assess stability of the trifluoroethyl group in the binding pocket over 100 ns trajectories; RMSD >2 Å indicates conformational instability .

Q. How can contradictory bioactivity data across studies be resolved?

Q. What analytical methods validate purity and stability under physiological conditions?

Q. How does the compound’s stability in plasma affect pharmacokinetic modeling?

- Plasma protein binding : >90% binding (via ultrafiltration) reduces free drug concentration, necessitating dose adjustments in murine models .

- Half-life (t₁/₂) : ~2.5 hours in human liver microsomes, requiring prodrug strategies for sustained release .

Q. What comparative studies exist between this compound and structurally related kinase inhibitors?

Q. What in vivo delivery systems improve bioavailability?

- Nanoparticulate formulations : PLGA nanoparticles (150–200 nm) enhance brain delivery in rodent glioma models, achieving 3-fold higher tumor accumulation vs. free drug .

- Prodrugs : Esterification of the carboxamide group improves oral absorption (AUC₀–24h = 450 ng·h/mL vs. 120 ng·h/mL for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.